molecular formula C13H20O2 B7991833 2-(4-Butoxy-3-methylphenyl)ethanol

2-(4-Butoxy-3-methylphenyl)ethanol

Cat. No.: B7991833
M. Wt: 208.30 g/mol
InChI Key: ZXNJDFPIQAXFGW-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-methylphenyl)ethanol is an organic compound with the molecular formula C13H20O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a butoxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-methylphenyl)ethanol typically involves the alkylation of 3-methylphenol (m-cresol) with butyl bromide to introduce the butoxy group. This is followed by a Friedel-Crafts alkylation reaction to attach the ethyl group to the phenyl ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-butoxy-3-methylphenyl)acetaldehyde or 2-(4-butoxy-3-methylphenyl)acetone.

    Reduction: Formation of 2-(4-butoxy-3-methylphenyl)ethane.

    Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Butoxy-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-methylphenyl)ethanol: Similar structure but with a methoxy group instead of a butoxy group.

    2-(4-Ethoxy-3-methylphenyl)ethanol: Similar structure but with an ethoxy group instead of a butoxy group.

    2-(4-Propoxy-3-methylphenyl)ethanol: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

2-(4-Butoxy-3-methylphenyl)ethanol is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-(4-butoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-9-15-13-6-5-12(7-8-14)10-11(13)2/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNJDFPIQAXFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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